molecular formula C11H13N B13624486 2-(3-Isopropylphenyl)acetonitrile

2-(3-Isopropylphenyl)acetonitrile

Cat. No.: B13624486
M. Wt: 159.23 g/mol
InChI Key: VDHKLLIBEXRXFB-UHFFFAOYSA-N
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Description

2-(3-Isopropylphenyl)acetonitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative of isopropylbenzene, where the nitrile group is attached to the acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Isopropylphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 3-isopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically requires heating to facilitate the nucleophilic substitution, resulting in the formation of the nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-(3-Isopropylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Isopropylphenyl)acetonitrile depends on its specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isopropylphenyl)acetonitrile: Similar structure but with the isopropyl group at the para position.

    2-(2-Isopropylphenyl)acetonitrile: Similar structure but with the isopropyl group at the ortho position.

    Benzyl cyanide: Lacks the isopropyl group but has a similar nitrile functionality.

Uniqueness

2-(3-Isopropylphenyl)acetonitrile is unique due to the specific positioning of the isopropyl group on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(3-propan-2-ylphenyl)acetonitrile

InChI

InChI=1S/C11H13N/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6H2,1-2H3

InChI Key

VDHKLLIBEXRXFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)CC#N

Origin of Product

United States

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